Methyl adamantane-1-carboxylate
Overview
Description
Methyl adamantane-1-carboxylate is an organic compound derived from adamantane, a tricyclic hydrocarbon with a diamond-like structure. This compound is notable for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science .
Mechanism of Action
Target of Action
Methyl adamantane-1-carboxylate is a derivative of adamantane, a class of compounds known as diamondoids Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a LogP value of 2.58, indicating moderate lipophilicity .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
The compound’s lipophilicity and bbb permeability suggest that it may be influenced by factors such as ph and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Methyl adamantane-1-carboxylate, like other adamantane derivatives, is known for its unique stability and reactivity
Molecular Mechanism
Adamantane derivatives are known to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This suggests that this compound may interact with biomolecules in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl adamantane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of adamantane-1-carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl adamantane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form adamantane-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Sodium hydride and other strong bases are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include adamantane-1-carboxylic acid, adamantane-1-methanol, and various substituted adamantane derivatives .
Scientific Research Applications
Methyl adamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: It is used in the production of high-performance materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxylic acid: A precursor to methyl adamantane-1-carboxylate, used in similar applications.
Adamantane-1-methanol: A reduction product of this compound, with applications in material science.
1,3-Dehydroadamantane: An unsaturated derivative with unique reactivity and applications in nanotechnology.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
methyl adamantane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYOOVNORYNXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221317 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711-01-3 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions using spectroscopic techniques to characterize the synthesized compounds. Can you elaborate on this?
A2: While the specific spectroscopic data for Methyl adamantane-1-carboxylate is not provided in the given research, techniques like 1H and 13C NMR, IR, and UV spectroscopy are commonly employed to confirm the structure of synthesized organic compounds like this one []. These techniques provide information about the types of atoms present in the molecule, their connectivity, and their electronic environment. This data helps researchers confirm the successful synthesis of the desired compound and ensure its purity.
Q2: Are there any computational studies being done to understand these derivatives?
A3: Yes, researchers are using computational chemistry tools to gain a deeper understanding of these molecules. For example, they have calculated quantum molecular descriptors such as Ionization Potential (IP), Electron Affinities (EA), Hardness (η), Softness (S), Electronegativity (μ), Electrophilic Index (ω), Electron Donating Power (ω-), Electron Accepting Power (ω+), and Energy Gap (Eg) for the this compound derivatives []. These parameters provide insights into the molecule's electronic properties and reactivity, which can be valuable for predicting their behavior in biological systems and guiding further drug development efforts.
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